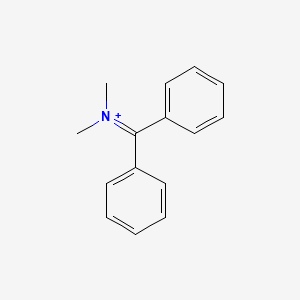
Butyl (naphthalen-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl (naphthalen-2-yl)acetate: is an organic compound that belongs to the class of esters. It is formed by the esterification of butanol and naphthalen-2-ylacetic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry. It is also utilized in various chemical syntheses due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl (naphthalen-2-yl)acetate can be synthesized through the esterification reaction between butanol and naphthalen-2-ylacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The reactants are fed into a reactor where they are mixed with a catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously removed from the reaction mixture to drive the reaction to completion. The product is then purified through distillation to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Butyl (naphthalen-2-yl)acetate can undergo oxidation reactions to form various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form butyl (naphthalen-2-yl)ethanol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups. Common reagents include sodium hydroxide and ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Naphthalen-2-ylacetic acid.
Reduction: Butyl (naphthalen-2-yl)ethanol.
Substitution: Various substituted naphthalen-2-ylacetates.
Scientific Research Applications
Chemistry: Butyl (naphthalen-2-yl)acetate is used as an intermediate in the synthesis of various organic compounds. It is also used as a solvent in chemical reactions due to its stability and low reactivity.
Biology: In biological research, this compound is used as a model ester to study ester hydrolysis and enzyme-catalyzed reactions. It is also used in the study of membrane permeability and transport mechanisms.
Medicine: this compound has potential applications in drug delivery systems due to its ability to form stable emulsions and its biocompatibility. It is also being investigated for its potential use in the formulation of topical medications.
Industry: In the fragrance industry, this compound is used as a fragrance ingredient due to its pleasant aroma. It is also used as a plasticizer in the production of polymers and resins.
Mechanism of Action
The mechanism of action of butyl (naphthalen-2-yl)acetate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to form naphthalen-2-ylacetic acid and butanol. The naphthalen-2-ylacetic acid can then interact with various cellular pathways, including those involved in inflammation and cell signaling. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
- Methyl (naphthalen-2-yl)acetate
- Ethyl (naphthalen-2-yl)acetate
- Propyl (naphthalen-2-yl)acetate
Comparison: Butyl (naphthalen-2-yl)acetate is unique among its similar compounds due to its longer alkyl chain, which imparts different physical and chemical properties. For example, it has a higher boiling point and lower volatility compared to methyl and ethyl (naphthalen-2-yl)acetate. This makes it more suitable for applications where a less volatile compound is desired. Additionally, the longer alkyl chain can affect the compound’s solubility and interaction with other molecules, making it more versatile in certain chemical syntheses and industrial applications.
Properties
CAS No. |
2876-68-8 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
butyl 2-naphthalen-2-ylacetate |
InChI |
InChI=1S/C16H18O2/c1-2-3-10-18-16(17)12-13-8-9-14-6-4-5-7-15(14)11-13/h4-9,11H,2-3,10,12H2,1H3 |
InChI Key |
SSZNXCVWLPXRQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanesulfonic acid, [[(4-aminophenyl)sulfonyl]amino]-](/img/structure/B14751713.png)
![(1S,5S,6R,7R)-3-methoxy-6-methyl-5-prop-2-enyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B14751723.png)
![tert-butyl (NZ)-N-[amino-(6-prop-2-enoxy-1-benzothiophen-2-yl)methylidene]carbamate](/img/structure/B14751724.png)
![1-[2-(3,4-Dihydronaphthalen-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14751731.png)
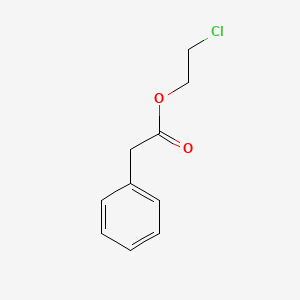
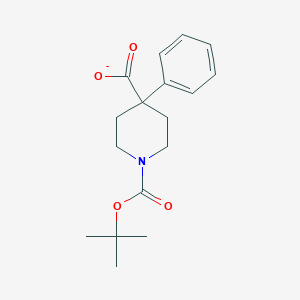
![1,4,6-Trioxaspiro[4.4]nonane](/img/structure/B14751765.png)

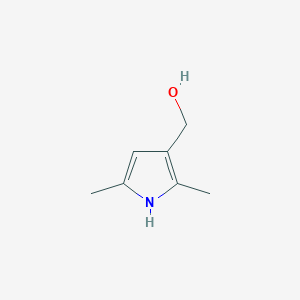
![(6S,8S,9R,10S,11S,13S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14751778.png)
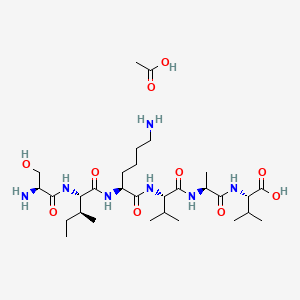
![[2-Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate](/img/structure/B14751788.png)
![Thieno[3,4-d]thiepin](/img/structure/B14751789.png)
